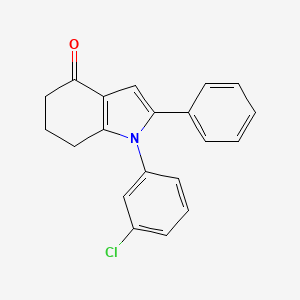

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CPCP) is a heterocyclic compound belonging to the class of indoles. It is a small molecule that has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry. CPCP has a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, it has been used as a starting material in several laboratory experiments for the synthesis of various compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

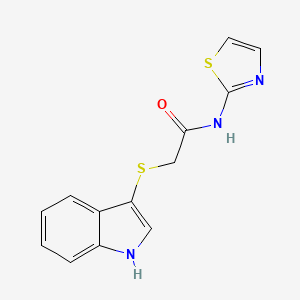

The compound’s structural features make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. For instance, the compound’s inhibitory activity against human soluble epoxide hydrolase (sEH) could be relevant for treating cardiovascular, neuronal, and renal diseases .

Catalysis and Coordination Chemistry

The compound’s aromatic and heterocyclic nature may allow it to serve as a ligand in coordination complexes. Transition metals, like Cu(II), can be added to form metal-ligand complexes with potential catalytic applications .

Anticonvulsant Properties

Studies investigate the compound’s anticonvulsant effects. Its derivatives may exhibit activity against seizures, making it relevant for neurological research .

Green Chemistry and Natural Fragments

Replacing adamantane with natural monoterpene fragments (such as camphor-derived imines) in the compound contributes to green chemistry efforts. These modifications can enhance biological activity while maintaining environmental sustainability .

Antiviral Activity

The imine group derived from camphor, present in the compound, exhibits strong antiviral properties. Researchers explore its potential in combating viral infections .

Organic Synthesis and Functional Group Transformations

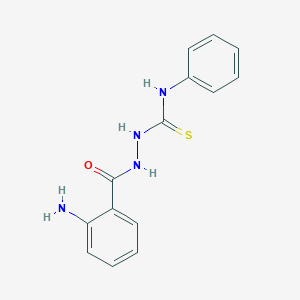

The compound’s synthesis involves several functional group transformations, including isothiocyanate reactions. Understanding these transformations contributes to the broader field of organic chemistry .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body

Mode of Action

It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind to various receptors and enzymes, thereby modulating their activity .

Biochemical Pathways

Indole derivatives, in general, are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with .

Pharmacokinetics

It has been suggested that similar compounds may be metabolized by various enzymes in the body .

Result of Action

Based on the known effects of similar compounds, it may influence a variety of cellular processes, potentially leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-15-8-4-9-16(12-15)22-18-10-5-11-20(23)17(18)13-19(22)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBLLIRACVDFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)

![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)